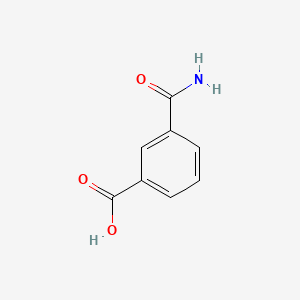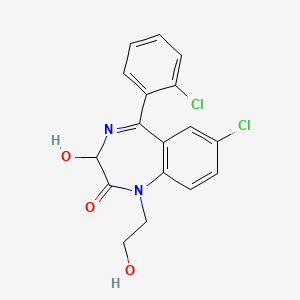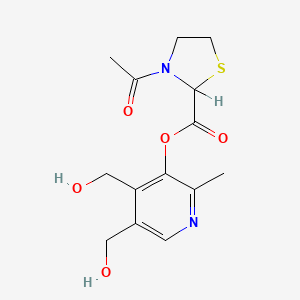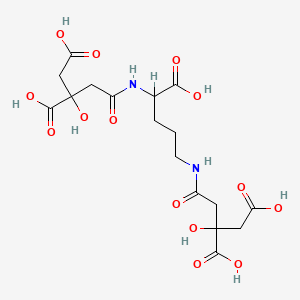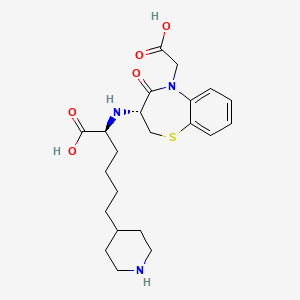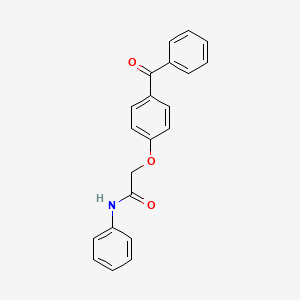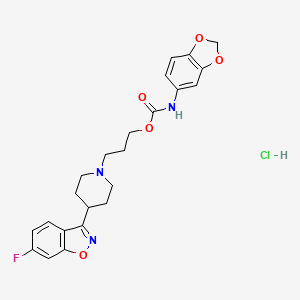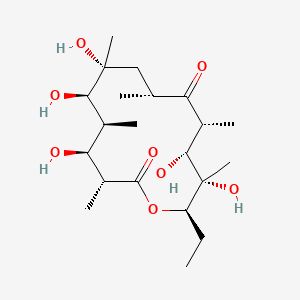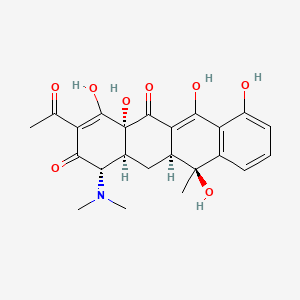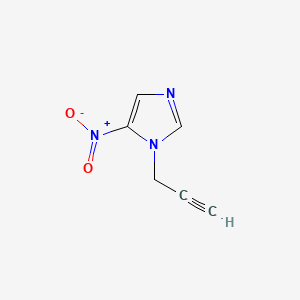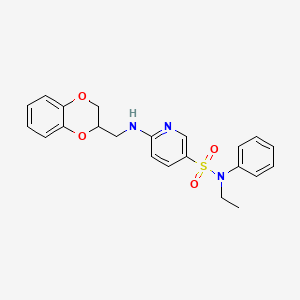
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide is a member of pyridines and a sulfonamide.
Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition Studies
Compounds with the 1,4-benzodioxin ring, including derivatives of 6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide, have been studied for their antibacterial potential and lipoxygenase inhibitory properties. This research indicates their potential as therapeutic agents for inflammatory diseases. Notably, some synthesized sulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme (Abbasi et al., 2017).
Potential in Treating Diabetes and Alzheimer's Disease
Another study explored the therapeutic potential of new sulfonamide derivatives with the 1,4-benzodioxin moiety for treating Alzheimer's disease and Type-2 Diabetes. Certain compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are significant in the context of these diseases (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity Studies
The synthesized molecules of this chemical class were also researched for their biofilm inhibitory action against certain bacterial strains and cytotoxicity. Some compounds demonstrated suitable inhibitory action against bacterial biofilms with docile cytotoxicity, suggesting their potential in addressing bacterial resistance issues (Abbasi et al., 2020).
Molecular Docking Studies
Ethylated sulfonamides incorporating 1,4-benzodioxane moiety have been synthesized and screened against various enzymes. Their interaction with target enzymes was observed both experimentally and computationally through molecular docking studies, demonstrating their role as enzyme inhibitors (Irshad et al., 2016).
properties
Product Name |
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenyl-3-pyridinesulfonamide |
|---|---|
Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-ethyl-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C22H23N3O4S/c1-2-25(17-8-4-3-5-9-17)30(26,27)19-12-13-22(24-15-19)23-14-18-16-28-20-10-6-7-11-21(20)29-18/h3-13,15,18H,2,14,16H2,1H3,(H,23,24) |
InChI Key |
BAEWUJRANKALKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



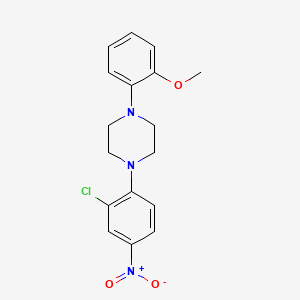
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
